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Compound of Interest

Compound Name:
2-Chloroquinolin-6-ol

hydrochloride

CAS No.: 189362-46-7

Cat. No.: B3248809

Get Quote

Publish Comparison Guide: 2-Chloroquinolin-6-
ol Derivatives
Topic: Structure-Activity Relationship & Synthetic Utility in Drug Discovery Core Scaffold: 2-

Chloro-6-hydroxyquinoline (CAS: 17282-72-3)

Executive Summary: The "Dual-Handle" Advantage
2-Chloroquinolin-6-ol represents a "privileged scaffold" due to its orthogonal reactivity. Unlike

simple quinolines, it possesses two distinct chemical handles that allow for divergent synthesis

of complex libraries:

C2-Position (Electrophilic): The chlorine atom at position 2 is activated by the ring nitrogen,

making it highly susceptible to Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki).
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C6-Position (Nucleophilic): The hydroxyl group at position 6 acts as a nucleophile, ideal for

etherification to attach solubilizing chains, fluorophores, or PROTAC linkers.

Primary Applications:

Neurodegenerative Diagnostics: Precursor for Tau protein PET tracers (e.g., JNJ-64326067).

[1]

Targeted Protein Degradation: Attachment point for E3 ligase recruiters in PROTAC design.

Antimicrobial/Anticancer: Core pharmacophore for inhibiting DNA gyrase and tyrosine

kinases.

Chemical Scaffold Analysis
The biological activity of this scaffold relies on the precise modification of its two

"hemispheres."

Position Chemical Nature SAR Function
Common
Modifications

C-2 (Chlorine) Electrophilic Center

Warhead Attachment:

Defines the primary

target binding affinity

(e.g., kinase hinge

binding).

Displaced by amines,

hydrazines, or aryl

groups.

C-6 (Hydroxyl) Nucleophilic Phenol

PK Tuning: Controls

lipophilicity (LogP),

solubility, and blood-

brain barrier (BBB)

penetration.

O-alkylation with PEG

chains, fluoro-alkyls,

or morpholine linkers.

Ring Nitrogen Basic Center

H-Bond Acceptor:

Critical for water

solubility and salt

formation

(Hydrochloride).

N-oxidation or salt

formation (HCl) to

improve bioavailability.
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Comparative SAR Analysis
Case Study A: Tau Aggregation Tracers (Alzheimer's)
Context: Development of PET ligands to image neurofibrillary tangles.

Modification: The 2-Cl is displaced by 4-aminopyridine.

SAR Insight: The 2-aminopyridine moiety mimics the hydrogen-bonding pattern required to

bind to

-sheet rich Tau aggregates.

Role of C6-OH: Capped with a fluoro-PEG chain (

radiolabeling site). Free OH leads to rapid glucuronidation and clearance; O-alkylation
improves brain uptake.

Case Study B: Bifunctional Degraders (PROTACs)
Context: Degrading circulating proteins (e.g., MIF) via the endo-lysosomal pathway.[2][3]

Modification: The 2-Cl is coupled to a target-binding ligand (warhead).

SAR Insight: The C6-OH serves as the anchor for the linker.

Mechanism: The scaffold acts as the "exit vector," connecting the drug to the ASGPr-

targeting ligand without disrupting the warhead's binding affinity.

Quantitative Comparison: Antimicrobial Potency
Data derived from 2-substituted quinoline derivatives against S. aureus.[4]
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Derivative (C2-
Substituent)

C6-Substituent
IC50 / MIC (

g/mL)
Mechanism Note

2-Chloro (Parent) -OH > 64 (Inactive)
Poor cellular entry;

lacks H-bond donor.

2-Hydrazine -OH 12.5
Hydrazine acts as a

weak metal chelator.

2-(4-

Methylpiperazinyl)
-OCH3 0.5 - 1.0

High potency; basic

amine improves DNA

intercalation.

2-(4-Aminopyridine) -O(CH2)2F N/A (Tau Binder)

High affinity for Tau (

< 10 nM), no antibiotic

activity.

Mechanistic Visualizations
Pathway 1: Divergent Synthesis Workflow
The following diagram illustrates how the core scaffold is processed into two distinct drug

classes.

2-Chloroquinolin-6-ol
(Core Scaffold)

Step 1: O-Alkylation
(C6-OH + Fluoroalkyl halide)Base/DMF

Step 1: Sonogashira Coupling
(C2-Cl + Alkyne Warhead)

Pd/Cu, Heat

Step 2: Buchwald-Hartwig
(C2-Cl + 4-Aminopyridine)

Pd-Cat/Ligand Tau PET Tracer
(e.g., JNJ-64326067)

Purification

Step 2: Linker Attachment
(C6-OH + PEG-Linker)

Etherification Bifunctional Degrader
(MIF/IgG Targeting)

Click Chem

Click to download full resolution via product page

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C2-Cl and C6-

OH positions.
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Protocol A: Synthesis of the Core (2-Chloroquinolin-6-ol)
Rationale: Commercial sources can be impure. De novo synthesis ensures high purity for SAR

studies.

Starting Material: 6-Methoxyquinoline-N-oxide or Quinoline-2,6-diol.

Chlorination: Treat Quinoline-2,6-diol (1.0 eq) with Phosphorus Oxychloride (

, 5.0 eq).

Conditions: Reflux at 100°C for 4 hours.

Workup: Pour onto crushed ice (Exothermic!). Neutralize with

to pH 7.

Purification: Recrystallize from Ethanol.

Validation: Mass Spec (

: 180.02),

-NMR (Characteristic doublet at C3/C4).

Protocol B: General Procedure for C2-Displacement
(Amination)
Rationale: Converting the chloro-quinoline to an amino-quinoline hydrochloride derivative.

Reactants: 2-Chloroquinolin-6-ol (1.0 mmol) + Target Amine (e.g., N-methylpiperazine) (1.2

mmol).

Solvent: 2-Ethoxyethanol or DMF.

Catalyst: None required for aliphatic amines;

required for anilines.

Condition: Reflux (120°C) for 12-24 hours. Monitor by TLC.
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Salt Formation (Hydrochloride):

Cool reaction mixture.

Add 4M HCl in Dioxane dropwise.

Precipitate forms immediately. Filter and wash with cold ether.

Note: The HCl salt significantly enhances water solubility for biological testing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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